

An In-depth Technical Guide to Benzenethiol (CAS 108-98-5)

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Compound of Interest

Compound Name: Benzenethiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzenethiol** (CAS 108-98-5), a pivotal organosulfur compound utilized in a multitude of chemical and pharmaceutical applications. This document delves into its fundamental properties, synthesis methodologies, analytical procedures, and biological activities, presenting the information in a structured and accessible format for laboratory and development settings.

Core Properties of Benzenethiol

Benzenethiol, also known as thiophenol, is a colorless to pale yellow liquid characterized by a strong, unpleasant garlic-like odor.^{[1][2]} It is the simplest aromatic thiol and serves as a versatile intermediate in organic synthesis.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **benzenethiol** is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of **Benzenethiol**

Property	Value	Reference
CAS Number	108-98-5	[3][4]
Molecular Formula	C ₆ H ₆ S	[1][3]
Molecular Weight	110.18 g/mol	[3][5]
Appearance	Colorless to light yellow liquid	[1][2]
Odor	Strong, unpleasant, garlic-like	[1][2][3]
Melting Point	-15 °C (5 °F)	[1][4]
Boiling Point	169 °C (336 °F)	[1][4]
Density	1.078 g/mL at 25 °C	[1]
Vapor Pressure	1.4 mm Hg at 20 °C	[1]
Flash Point	50 °C (122 °F)	[6]
Autoignition Temperature	450 °C (842 °F)	[6]
Solubility in Water	835 mg/L at 25 °C	[3]
Solubility in Organic Solvents	Soluble in ethanol, ether, benzene, and carbon disulfide	[1][2][3]
pKa	6.64	[7]
LogP (Octanol/Water)	2.5	[3]

Table 2: Spectral Data for **Benzenethiol**

Spectral Data Type	Key Peaks/Characteristics	Reference
Infrared (IR) Spectrum	Available on NIST WebBook	[8][9]
Mass Spectrum (MS)	Available on NIST WebBook	[10]
¹ H NMR	7.32 (m, 4H), 7.22 (m, 1H), 3.51 (s, 1H) in CDCl ₃	
¹³ C NMR	Data available in spectral databases	[11]

Safety and Handling

Benzenethiol is a hazardous substance and must be handled with appropriate safety precautions. It is flammable, toxic, and corrosive.[1][4]

Table 3: Toxicological and Safety Information for **Benzenethiol**

Parameter	Value	Reference
LD50 (Oral, Rat)	46.2 mg/kg	[1]
LC50 (Inhalation, Rat)	33 ppm (4 h)	[12]
Workplace Exposure Limits (ACGIH TLV-TWA)	0.1 ppm	[13]
Hazard Statements	H226, H300, H310, H330, H315, H318, H361, H410	[4]
Precautionary Statements	P210, P260, P273, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338	[4]

Handling Precautions: Work in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Keep away from heat, sparks, and open flames.[4] Store in a cool, dry, well-ventilated area away from oxidizing agents and acids.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **benzenethiol** are provided below.

Synthesis of Benzenethiol

Two common methods for the laboratory synthesis of **benzenethiol** are the reduction of benzenesulfonyl chloride and the Newman-Kwart rearrangement.

This method involves the reduction of benzenesulfonyl chloride using zinc dust and sulfuric acid.^[10]

Materials and Equipment:

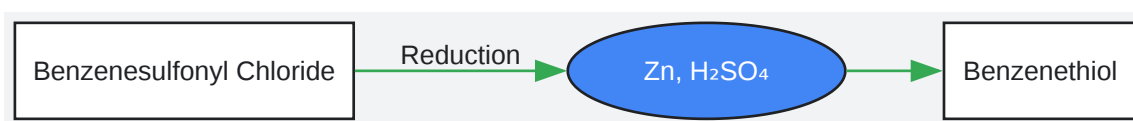
- Benzenesulfonyl chloride
- Zinc dust
- Concentrated sulfuric acid
- Cracked ice
- Ice-salt bath
- 12-L round-bottomed flask with mechanical stirrer
- Separatory funnel
- Distillation apparatus

Procedure:

- In a 12-L round-bottomed flask, prepare a cold bath by mixing 7.2 kg of cracked ice and 2.4 kg of concentrated sulfuric acid. Maintain the temperature between -5°C and 0°C using an ice-salt bath.
- With vigorous mechanical stirring, slowly add 600 g of benzenesulfonyl chloride to the cold acid mixture over 30 minutes.

- Add 1.2 kg of zinc dust in portions, ensuring the temperature does not rise above 0°C. This addition should take approximately 30 minutes.
- Continue stirring the mixture for one to one and a half hours, maintaining the low temperature.
- Allow the mixture to stand for 30 minutes, then remove the cooling bath and let it warm to room temperature.
- Heat the mixture to boiling for one hour.
- Cool the flask and add 1 L of water.
- Steam distill the mixture until 1.5 to 2 L of distillate is collected.
- Separate the lower layer of **benzenethiol** from the aqueous layer in the distillate.
- Dry the **benzenethiol** over anhydrous calcium chloride and purify by vacuum distillation, collecting the fraction boiling at 69-71°C/15 mm Hg.

Safety Precautions: This reaction is exothermic and generates hydrogen gas. Perform the reaction in a well-ventilated fume hood and away from ignition sources. Wear appropriate PPE.



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Caption: Synthesis of **Benzenethiol** via Reduction.

This multi-step synthesis converts a phenol to a thiophenol.^{[2][14]}

Step 1: Formation of O-Aryl Thiocarbamate

- Deprotonate the starting phenol with a suitable base (e.g., sodium hydride).
- React the resulting phenoxide with a thiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form the O-aryl thiocarbamate.

Step 2: Newman-Kwart Rearrangement

- Heat the O-aryl thiocarbamate to high temperatures (typically 200-300 °C) to induce the rearrangement to the S-aryl thiocarbamate.[2] This can be performed neat or in a high-boiling solvent like diphenyl ether.[14]
- Alternatively, milder conditions can be achieved using palladium catalysis or photoredox catalysis.[2][15]

Step 3: Hydrolysis to Thiophenol

- Hydrolyze the S-aryl thiocarbamate using a strong base (e.g., aqueous NaOH or methanolic KOH) to yield the corresponding thiophenol.[2][14]
- Acidify the reaction mixture and extract the thiophenol with an organic solvent.
- Purify the product by distillation or chromatography.



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Caption: Newman-Kwart Rearrangement Workflow.

Analytical Protocols

GC is a suitable method for the analysis of **benzenethiol**, often used for purity assessment and quantification in various matrices.[16][17][18]

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Sulfur Chemiluminescence Detector (SCD) for higher sensitivity and selectivity.[17]
- Capillary column: A polar column such as SH-WAX (30 m x 0.32 mm I.D., df = 1 μm) or a non-polar column like Apiezon M can be used.[17][19]

GC Conditions (Example):

- Column: SH-WAX (30 m x 0.32 mm I.D., df = 1 μ m)[[17](#)]
- Carrier Gas: Helium at a constant flow of 2.00 mL/min[[17](#)]
- Injection Volume: 1 μ L (Split mode, ratio 1:5)[[17](#)]
- Injector Temperature: 125 °C[[17](#)]
- Oven Temperature Program: 40 °C (hold 2 min), ramp at 10 °C/min to 100 °C (hold 1 min) [[17](#)]
- Detector Temperature (SCD): Interface 200 °C, Furnace 850 °C[[17](#)]

Sample Preparation: Dissolve the **benzenethiol** sample in a suitable solvent (e.g., benzene for trace thiophene analysis, or another appropriate organic solvent) to a known concentration.

Reversed-phase HPLC can be employed for the analysis of **benzenethiol**. [[12](#)][[13](#)][[20](#)]

Instrumentation:

- HPLC system with a UV detector or a photodiode array detector.
- Reversed-phase column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m). [[12](#)]

HPLC Conditions (Example):

- Column: Apollo C18 (250 mm x 4.6 mm, 5 μ m)[[12](#)]
- Mobile Phase: A gradient of acetonitrile and water containing 0.9% (v/v) formic acid.[[12](#)]
- Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute **benzenethiol**. A typical gradient could be 0% to 30% acetonitrile over 9 minutes, then to 80% in 7 minutes.[[12](#)]
- Flow Rate: 0.8 mL/min[[12](#)]
- Injection Volume: 50 μ L[[12](#)]

- Detection Wavelength: 326 nm[12]

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

Biological Activity and Signaling Pathways

Benzenethiol exhibits biological activity, notably as an enzyme inhibitor. Its interaction with mushroom tyrosinase has been studied, providing insights into its mechanism of action.

Enzyme Inhibition

Benzenethiol has been shown to be a competitive inhibitor of both the cresolase and catecholase activities of mushroom tyrosinase.[1][21] The inhibitory effect is more pronounced on the cresolase activity.[21]

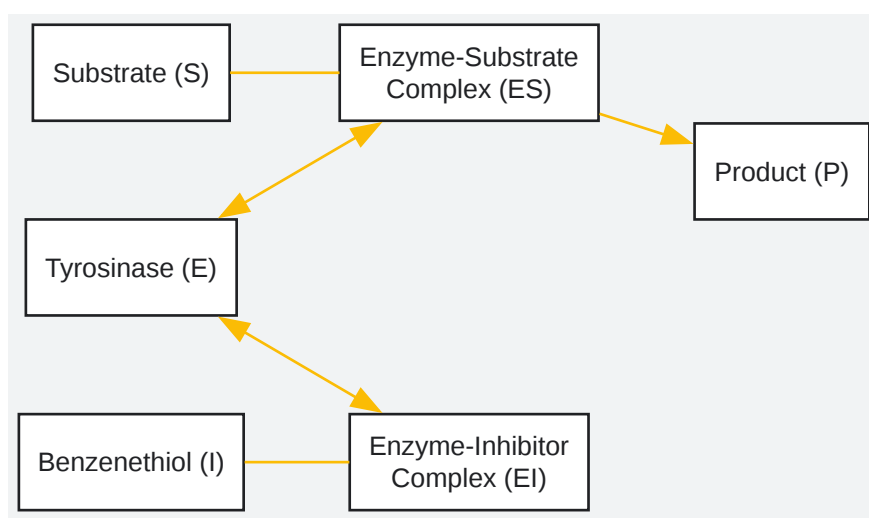
Materials and Equipment:

- Mushroom tyrosinase
- Phosphate buffer (10 mM, pH 5.3 and 6.8)
- Substrate (e.g., L-DOPA for catecholase activity, p-coumaric acid for cresolase activity)
- **Benzenethiol** solution of known concentrations
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
- Prepare substrate solutions and various concentrations of **benzenethiol** inhibitor solution in the same buffer.
- In a cuvette, mix the enzyme solution, buffer, and the desired concentration of **benzenethiol**.
- Initiate the reaction by adding the substrate.

- Monitor the formation of the product (e.g., dopachrome from L-DOPA) by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.
- Repeat the experiment with different substrate and inhibitor concentrations.
- Analyze the data using Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (K_i).



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Caption: Competitive Inhibition of Tyrosinase.

Signaling Pathway Modulation

While specific signaling pathway modulation by **benzenethiol** is not extensively detailed in the provided search results, its structural similarity to phenol suggests potential interactions with pathways modulated by phenolic compounds. Phenols are known to influence various signaling pathways, including NF- κ B, MAPKs, and Nrf2, which are critical in inflammation and oxidative stress responses.[22][23][24] Further research is warranted to elucidate the specific effects of **benzenethiol** on these and other cellular signaling cascades.

Applications in Drug Development

The thiol group is a key functional group in many biologically active molecules and can interact with biological targets through various mechanisms, including covalent modification of cysteine

residues in proteins.[25][26] The reactivity of the thiol group in **benzenethiol** makes it a useful tool and building block in drug design and development.[27]

- **Covalent Inhibitors:** The nucleophilic nature of the thiol group allows it to act as a warhead in the design of covalent inhibitors that form irreversible bonds with their target proteins.[25]
- **Antioxidant Properties:** Thiophenols can exhibit radical scavenging activity, which is a property of interest in the development of drugs to combat oxidative stress-related diseases. [5]
- **Enzyme Inhibition:** As demonstrated with tyrosinase, **benzenethiol** and its derivatives can be explored as inhibitors for various enzymes implicated in disease.[1][21][28]
- **Synthesis of Pharmaceuticals:** **Benzenethiol** is a precursor for the synthesis of various pharmaceuticals, including sulfonamides.[29]

This technical guide provides a foundational understanding of **benzenethiol** for researchers and professionals. The detailed protocols and compiled data are intended to facilitate its safe and effective use in laboratory and research settings.

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